molecular formula C20H20N4O3 B2634138 3-((1-(Isochroman-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034478-22-1

3-((1-(Isochroman-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B2634138
CAS RN: 2034478-22-1
M. Wt: 364.405
InChI Key: KRSBUOKICOJQOX-UHFFFAOYSA-N
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Description

3-((1-(Isochroman-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a chemical compound that has gained attention due to its potential applications in scientific research. This compound is commonly referred to as IPC and has been studied extensively for its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

Metabolic Pathways and Drug Metabolites

Studies on similar compounds to 3-((1-(Isochroman-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile reveal insights into metabolic pathways and the formation of drug metabolites. Compounds with structural similarities are primarily metabolized by the liver, with metabolic pathways including glucuronidation, N-oxidation, and hydroxylation. Understanding these pathways helps in assessing drug efficacy and safety by identifying active metabolites and potential drug interactions (Balani et al., 1995).

Pharmacokinetics and Drug Disposition

Pharmacokinetic studies of similar compounds focus on absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are crucial for determining the appropriate dosage forms, routes of administration, and dosing frequency. They also provide insights into the drug's bioavailability and the role of metabolites in its pharmacologic activity (Renzulli et al., 2011).

Drug-Drug Interactions and Transporter Effects

Research on structurally related compounds demonstrates how they interact with various drug transporters. These interactions can influence the drug's efficacy and safety profile by affecting its absorption and elimination. Studies provide insights into the interplay between drug transporters and can guide the development of compounds with favorable interaction profiles (Zhang et al., 2015).

Environmental Exposure and Toxicology

Investigations into the environmental exposure of similar compounds, especially in pediatric populations, help in understanding the potential toxicological impact of these compounds. Such studies can inform guidelines for safe levels of exposure and contribute to public health policies regarding the use and disposal of these compounds (Babina et al., 2012).

properties

IUPAC Name

3-[1-(3,4-dihydro-1H-isochromene-3-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c21-11-17-19(23-8-7-22-17)27-16-6-3-9-24(12-16)20(25)18-10-14-4-1-2-5-15(14)13-26-18/h1-2,4-5,7-8,16,18H,3,6,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSBUOKICOJQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC3=CC=CC=C3CO2)OC4=NC=CN=C4C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((1-(Isochroman-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

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